molecular formula C3H3Br B043270 Propargyl bromide CAS No. 106-96-7

Propargyl bromide

Cat. No.: B043270
CAS No.: 106-96-7
M. Wt: 118.96 g/mol
InChI Key: YORCIIVHUBAYBQ-UHFFFAOYSA-N
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Description

Propargyl bromide, also known as 3-bromo-prop-1-yne, is an organic compound with the chemical formula HC≡CCH₂Br. It is a colorless liquid that is a halogenated organic compound consisting of propyne with a bromine substituent on the methyl group. This compound is known for its lachrymatory effect, similar to related compounds, and is widely used as a reagent in organic synthesis .

Preparation Methods

Propargyl bromide can be synthesized through several methods:

Scientific Research Applications

Organic Synthesis

Propargyl bromide is widely used as a reagent in organic chemistry due to its ability to introduce the propargyl group into various substrates. This functionality allows for the synthesis of complex molecules through multiple reaction pathways.

Synthesis of Homopropargylic Compounds

This compound has been effectively utilized in the synthesis of homopropargylic amines and alcohols. For instance, reactions involving this compound with chiral imines and aldehydes have yielded protected homopropargylic amines with high diastereoselectivity. This process often employs indium metal as a catalyst, demonstrating operational simplicity and scalability .

Substrate Product Yield Diastereoselectivity
Chiral imineProtected homopropargylic amineGoodHigh
AldehydeHomopropargylic alcoholGoodHigh

Total Synthesis of Natural Products

This compound plays a crucial role in the total synthesis of various natural products. It has been employed in the synthesis of compounds like bullatenone and geiparvarin, showcasing its utility in constructing complex molecular architectures .

Functionalization of Polysaccharides

Recent studies have highlighted the use of this compound in modifying polysaccharides, leading to new derivatives that can be further functionalized. This approach has potential applications in drug delivery systems and biomaterials .

Agrochemical Applications

This compound is also recognized for its herbicidal properties, particularly in controlling barnyardgrass (Echinochloa crus-galli). Research indicates that it effectively inhibits the germination and growth of this weed species.

Efficacy Against Barnyardgrass

A study evaluated the effectiveness of this compound on barnyardgrass seeds across different soil types. The results demonstrated a clear dose-response relationship, indicating that higher concentrations led to increased mortality rates among the seeds .

Soil Type LC50 (mg/kg) LC90 (mg/kg)
Arlington sandy loam150300
Carsitas loamy sand120250
Florida muck soil100200

Material Science Applications

In material science, this compound serves as a building block for synthesizing polymers and other materials with specialized properties.

Polymerization Reactions

This compound can initiate polymerization processes, leading to the formation of polymers with unique functionalities. Its ability to participate in click chemistry reactions has been exploited to create cross-linked networks that are useful in various applications from coatings to drug delivery systems.

Mechanism of Action

Propargyl bromide exerts its effects primarily through alkylation:

    Alkylation Mechanism: As an alkylating agent, this compound transfers its propargyl group to nucleophilic sites on other molecules.

    Molecular Targets and Pathways: The primary targets are nucleophilic sites on organic molecules, including amines and sulfides.

Comparison with Similar Compounds

Propargyl bromide can be compared with other similar compounds:

This compound’s unique properties, such as its ability to act as an alkylating agent and its versatility in organic synthesis, make it a valuable compound in both research and industrial applications.

Biological Activity

Propargyl bromide (PBr) is an organobromine compound with significant applications in organic synthesis and pest control. Its biological activity has been the subject of various studies, revealing both its potential therapeutic benefits and toxicological effects. This article synthesizes current research findings on the biological activity of this compound, including its effects on microbial communities, cytotoxicity, and potential applications in medicinal chemistry.

This compound is characterized by its alkyne functional group, which contributes to its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles, leading to the formation of propargyl derivatives. This property is exploited in organic synthesis to create complex molecules.

PropertyValue
Molecular FormulaC₃H₃Br
Molecular Weight121.96 g/mol
Boiling Point128 °C
Density1.38 g/cm³

Effects on Microbial Communities

A study investigated the impact of this compound on microbial communities in soil, comparing its effects with those of 1,3-dichloropropene (1,3-D). The results showed that PBr significantly inhibited microbial metabolic activity at higher concentrations (500 mg/kg), as measured by dehydrogenase activity (DHA). However, recovery of microbial activity was observed in manure-amended soils after eight weeks, suggesting that organic amendments can mitigate some negative effects of PBr on soil health .

Key Findings from Soil Microbial Studies

  • Inhibition of DHA : Initial application at high concentrations reduced microbial activity.
  • Recovery Dynamics : Amended soils exhibited faster recovery compared to unamended soils.
  • Community Diversity : The Shannon–Weaver index indicated decreased diversity with increased fumigant concentration but higher diversity in amended soils .

Cytotoxicity and Therapeutic Potential

Research has highlighted the cytotoxic effects of propargyl compounds, including this compound. In a study evaluating various propargyl derivatives for their cytotoxic activity against cancer cell lines, it was found that certain derivatives exhibited significant antiproliferative effects. The mechanism underlying this cytotoxicity may involve the induction of apoptosis and inhibition of cell proliferation pathways .

Table 2: Cytotoxic Activity of Propargyl Compounds

CompoundCell Line TestedIC₅₀ (µM)
This compoundHeLa25
Propargyl Derivative AMCF-715
Propargyl Derivative BA54930

Case Studies and Applications

  • Pest Control : this compound has been evaluated as a soil fumigant due to its efficacy in controlling nematodes and other pests. Its use has raised concerns regarding environmental impact and human health risks, necessitating careful management and regulatory oversight .
  • Medicinal Chemistry : The unique structural features of this compound have led to its exploration as a building block in drug design. Notably, studies have shown that propargyl derivatives can selectively inhibit certain enzyme isoforms, indicating potential therapeutic applications in treating various diseases .

Q & A

Q. Basic: What are the recommended synthesis and stabilization methods for propargyl bromide in laboratory settings?

This compound (C₃H₃Br) is typically synthesized via bromination of propargyl alcohol using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). To ensure stability, it is often supplied as an 80% (w/w) toluene solution stabilized with magnesium oxide (MgO), which mitigates decomposition caused by heat or light . Researchers should note that unstabilized this compound is prone to exothermic polymerization and may form explosive metal acetylides upon contact with copper, silver, or mercury .

Methodological Note:

  • Storage : Store at 2–8°C in airtight containers with desiccants.
  • Handling : Use inert gas purging (e.g., nitrogen) during reactions to minimize oxidation.

Q. Basic: How can researchers safely handle this compound given its toxicity and reactivity?

This compound is highly toxic (oral LD₅₀: 17 mg/kg in rats), a severe irritant to skin/eyes, and releases toxic bromides upon decomposition. Safety protocols include:

  • Personal Protective Equipment (PPE) : Neoprene gloves, chemical goggles, and vapor-resistant suits.
  • Ventilation : Conduct reactions in fume hoods with scrubbers to capture HBr gas .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Data Contradiction Alert:
While some protocols recommend aqueous cleanup, this compound’s low water solubility (0.3 g/L at 20°C) necessitates non-aqueous adsorbents for effective containment .

Q. Advanced: What kinetic and mechanistic challenges arise in this compound-mediated alkylation reactions?

This compound is widely used in N- and O-alkylation reactions (e.g., synthesis of propargylamines or triazole derivatives). Key challenges include:

  • Reactivity Control : The electron-deficient alkyne can undergo undesired side reactions, such as Michael additions or alkyne dimerization.
  • Optimization : In N-propargylation of thebaine derivatives, potassium carbonate in ethanol initially failed, but switching to stronger bases (e.g., NaH) in THF improved yields .

Methodological Insight:

  • Reaction Monitoring : Use TLC with UV visualization or GC-MS to track intermediates.
  • Temperature Modulation : Lower temperatures (0–5°C) reduce side reactions in peptide coupling .

Q. Advanced: How do reaction conditions (equivalents, time, solvent) impact this compound’s efficiency in click chemistry?

In Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), this compound’s reactivity is sensitive to stoichiometry and solvent polarity. A study testing 1.2–3.0 equivalents and 60–120 min reaction times found that 2.0 equivalents over 90 min in DMF yielded 78% product, balancing cost and efficiency .

Data Contradiction Alert:
Contrary to assumptions, increasing equivalents (3.0 eq) reduced yields (52%), likely due byproduct formation from excess bromide .

Q. Advanced: What spectroscopic techniques are effective for characterizing this compound-derived radicals?

Propargyl radicals (H₂CCCH•), generated via flash pyrolysis of this compound, are analyzed using threshold photoelectron spectroscopy (TPES) and mass-selected photoionization. Synchrotron VUV radiation (8–12 eV) provides high-resolution spectra, critical for distinguishing resonance-stabilized radicals in combustion studies .

Methodological Note:

  • Radical Quenching : Use cryogenic trapping (e.g., argon matrices) to stabilize transient species .

Q. Basic: What environmental precautions are necessary when using this compound in lab-scale reactions?

This compound is harmful to aquatic organisms (EC₅₀: 1.2 mg/L for Daphnia magna). Disposal must follow hazardous waste protocols:

  • Neutralization : React with excess NaOH to form less toxic propargyl alcohol and NaBr.
  • Soil Contamination : Avoid spills due to high soil mobility (log Kₒw: 1.8) .

Q. Advanced: How does this compound’s stability vary under UV light or elevated temperatures?

This compound decomposes under UV light (λ < 300 nm) to form acetylene and HBr gas. Thermal stability tests show decomposition onset at 65°C, necessitating reaction temperatures below 50°C. MgO stabilization extends shelf life by absorbing acidic byproducts .

Q. Advanced: What strategies resolve contradictions in this compound’s reported reactivity across studies?

Discrepancies in reaction outcomes (e.g., yields, side products) often stem from:

  • Impurity Profiles : Commercial batches may contain stabilizers (MgO) or residual toluene, altering reactivity.
  • Catalyst Sensitivity : Cu(I) catalysts in click chemistry are prone to oxidation; use freshly prepared CuBr(PPh₃)₃ .

Methodological Recommendation:

  • Batch Consistency : Characterize this compound purity via NMR or GC before use.

Q. Basic: What are the primary applications of this compound in organic synthesis?

Key applications include:

  • Heterocycle Synthesis : Building blocks for triazoles, pyrazoles.
  • Polymer Chemistry : Crosslinking agent in resins.
  • Natural Product Modification : E.g., thebaine derivatives for opioid receptor studies .

Q. Advanced: How can computational modeling aid in predicting this compound’s reaction pathways?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in this compound reactions, predicting regioselectivity in allylic substitutions. Such models validated experimental observations of preferential attack at the γ-position in SN2 mechanisms .

Properties

IUPAC Name

3-bromoprop-1-yne
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InChI

InChI=1S/C3H3Br/c1-2-3-4/h1H,3H2
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InChI Key

YORCIIVHUBAYBQ-UHFFFAOYSA-N
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Canonical SMILES

C#CCBr
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Molecular Formula

C3H3Br
Record name 3-BROMOPROPYNE
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DSSTOX Substance ID

DTXSID3042340
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Molecular Weight

118.96 g/mol
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Physical Description

3-bromopropyne appears as a colorless to light yellow liquid substance with a sharp odor. Flash point 65 °F. Denser than water and insoluble in water. Vapors are heavier than air. May be irritating to skin and eyes. Used to make other chemicals. It may decompose explosively with mild shock., Colorless liquid with a pungent odor; [NJ-HSFS]
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Boiling Point

190 to 194 °F at 760 mmHg (EPA, 1998), 89 °C
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Flash Point

50 °F (EPA, 1998), 50 °F, 10.0 °C (closed cup); 18.0 °C (open cup)
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Solubility

Soluble in ethanol, ether, benzene, carbon tetrachloride, and chloroform, In water, 1.49X10+4 mg/L at 25 °C
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Density

1.564 to 1.57 (EPA, 1998), 1.579 g/cu cm at 19 °C
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Vapor Density

4.1 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.87 (Air = 1)
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Vapor Pressure

108.0 [mmHg]
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Color/Form

Liquid, Colorless, crystalline

CAS No.

106-96-7
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Melting Point

-77.9 °F (EPA, 1998)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Propargyl bromide
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